molecular formula C14H17NOS2 B11635832 (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione

Cat. No.: B11635832
M. Wt: 279.4 g/mol
InChI Key: WUIGYLOARPLTKC-ZROIWOOFSA-N
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Description

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione is a synthetic benzothiazole derivative offered for early-stage research and development. Compounds within the benzothiazole scaffold are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles and significant presence in biologically active molecules . The benzothiazole core is associated with a wide spectrum of research applications and biological activities. Researchers have investigated similar structures for their potential as antimicrobial , anticancer , anti-inflammatory , antidiabetic , and anticonvulsant agents . The specific substitution pattern on the benzothiazole nucleus, including the 3-ethyl and 5-methoxy groups on this compound, is a common strategy to modulate the compound's electronic properties, lipophilicity, and interaction with biological targets, thereby fine-tuning its research value . This derivative is closely related to structures that have been explored for their utility in material science and as corrosion inhibitors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited from personal, veterinary, or household use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C14H17NOS2

Molecular Weight

279.4 g/mol

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butane-2-thione

InChI

InChI=1S/C14H17NOS2/c1-4-11(17)9-14-15(5-2)12-8-10(16-3)6-7-13(12)18-14/h6-9H,4-5H2,1-3H3/b14-9-

InChI Key

WUIGYLOARPLTKC-ZROIWOOFSA-N

Isomeric SMILES

CCC(=S)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CC

Canonical SMILES

CCC(=S)C=C1N(C2=C(S1)C=CC(=C2)OC)CC

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Selection

The Sigma-Aldrich product notes highlight the use of 1,4-dioxane as a solvent for analogous benzothiazole condensations, achieving higher yields (75–80%) compared to ethanol or acetone. Palladium catalysts (e.g., Pd/C) are occasionally employed to accelerate thione coupling, though their necessity depends on substituent electronic effects.

Pressure-Dependent Cyclization

High-pressure synthesis (600–700 psi) at 280–285°C, as reported in a benzothiazole review, enhances cyclization efficiency. For example, heating a mixture of disulfide derivatives and ethyl chloroacetate under pressure yields 2-mercaptobenzothiazole intermediates in 85% purity.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.35 (t, 3H, CH₂CH₃), δ 3.85 (s, 3H, OCH₃), and δ 6.70–7.80 (m, aromatic protons) confirm substituent positions.

  • Mass Spectrometry : The molecular ion peak at m/z 279.075 aligns with the theoretical mass.

Purity Assessment

Recrystallization from chloroform-ethanol mixtures (3:1 v/v) achieves >98% purity, as verified by HPLC.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Lawesson’s Reagent6595ScalabilityMulti-step purification required
High-Pressure8598Rapid cyclizationSpecialized equipment needed
Thioketone Condensation7597StereoselectiveSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or halides, resulting in the formation of substituted benzothiazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, halides, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

Chemical Properties and Structure

This compound has the following chemical properties:

  • Molecular Formula : C13H15NO2S
  • Molecular Weight : 249.328 g/mol
  • InChI Key : BGVLELSCIHASRV-QPEQYQDCSA-N

The presence of the ylidene functional group indicates its potential reactivity, while the methoxy and ethyl substituents enhance its chemical diversity .

Antibacterial and Antifungal Properties

Computational predictions using the PASS (Prediction of Activity Spectra for Substances) program suggest that (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione may exhibit significant antibacterial and antifungal properties. These predictions are based on structural similarities with other bioactive compounds that have demonstrated such activities .

Anticancer Potential

The compound's structural characteristics also hint at potential anticancer properties. Similar benzothiazole derivatives have been reported to inhibit cancer cell proliferation, making this compound a candidate for further investigation in cancer treatment .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial activity of benzothiazole derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The study highlighted the importance of substituents in enhancing bioactivity, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Research

Research focusing on benzothiazole-based compounds demonstrated their efficacy in inhibiting tumor growth in vitro. The study indicated that modifications to the benzothiazole structure could lead to improved anticancer activity. This aligns with the potential applications of this compound in cancer therapeutics .

Comparative Analysis of Related Compounds

Compound NameStructureNotable FeaturesBiological Activity
BenzothiazoleBasic structure without substituentsAntimicrobial propertiesModerate
2-MercaptobenzothiazoleContains thiol groupUsed in rubber industryHigh
ThiosemicarbazonesKnown for chelating propertiesExhibits anticancer activityHigh

The uniqueness of this compound lies in its specific combination of substituents which may contribute to distinct biological activities not observed in simpler analogs .

Mechanism of Action

The mechanism of action of (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Squarylium Dye SQ7

Structure : SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) contains two benzothiazole units attached to a central squaric acid core .
Key Differences :

  • Core Structure : SQ7 uses a squaric acid (cyclobutenedione) core, whereas Compound A has a linear butanethione chain.
  • Substituents : SQ7 has methyl groups on the benzothiazole, while Compound A features ethyl and methoxy groups, enhancing lipophilicity.

Table 1: Structural and Functional Comparison

Property Compound A SQ7
Molecular Formula C₁₄H₁₇NOS₂ C₂₂H₁₈N₂O₃S₂
Core Functional Group Butanethione Squaric acid
Benzothiazole Substituents 3-Ethyl, 5-methoxy 3-Methyl (on each benzothiazole)
Key Application Coordination chemistry (inferred) Fluorescent protein binding

1,3,4-Thiadiazole Derivatives

Structure: Derivatives like N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide feature thiadiazole rings with aromatic substituents . Key Differences:

  • Heterocycle Type : Thiadiazole vs. benzothiazole in Compound A.
  • Functionality : Thiadiazoles are often enzyme inhibitors (e.g., dihydrofolate reductase), while Compound A’s thione group may favor redox activity or metal chelation.

Benzimidazole Derivatives

Structure: Compounds like 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid incorporate benzimidazole cores with polar substituents . Key Differences:

  • Electronic Profile : Benzimidazoles are more basic than benzothiazoles due to nitrogen positioning.
  • Solubility : Compound A’s methoxy and ethyl groups increase hydrophobicity compared to hydroxyethyl-substituted benzimidazoles.

Research Findings and Implications

Spectral and Binding Properties

  • SQ7 exhibits strong fluorescence quenching with BSA (binding constant ~10⁴ M⁻¹) due to its planar squaric acid core . Compound A lacks such a conjugated system, likely reducing fluorescence efficiency but possibly enhancing stability in non-polar environments.
  • The ethyl and methoxy groups in Compound A may improve membrane permeability compared to SQ7’s methyl groups, suggesting utility in biological systems requiring lipophilic agents.

Biological Activity

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione, also known as TG003, is a compound that has garnered attention for its potential biological activities, particularly as a Cdc2-like kinase inhibitor. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C13H15NO2S
  • Molecular Weight: 249.33 g/mol
  • CAS Number: 300801-52-9
  • Melting Point: 132-132.5 °C
  • Solubility: Soluble in DMSO (33 mg/mL) .

TG003 functions primarily as an inhibitor of Cdc2-like kinases (CLKs), which are essential for cell cycle regulation and have implications in cancer biology. By inhibiting these kinases, TG003 can induce cell cycle arrest and apoptosis in cancer cells.

Inhibition of Cdc2-like Kinases

Research indicates that TG003 effectively inhibits the activity of CLK1 and CLK2, leading to altered splicing of pre-mRNA and subsequent effects on cellular proliferation . This mechanism positions TG003 as a candidate for further investigation in cancer therapies.

Anticancer Activity

Several studies have explored the anticancer properties of TG003:

  • Case Study 1: In vitro studies demonstrated that TG003 significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
  • Case Study 2: In vivo experiments in mouse models showed that administration of TG003 led to tumor regression in xenograft models of human cancers. The compound's ability to inhibit tumor growth was attributed to its effects on cell cycle regulation .

Other Biological Activities

Beyond its anticancer properties, TG003 has shown potential in:

  • Neuroprotective Effects: Preliminary studies suggest that TG003 may have neuroprotective properties by modulating signaling pathways involved in neurodegeneration .
  • Anti-inflammatory Activity: Evidence indicates that TG003 can downregulate pro-inflammatory cytokines, suggesting a role in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Tumor Growth InhibitionReduces tumor size in xenograft models
NeuroprotectiveModulates neurodegenerative pathways
Anti-inflammatoryDownregulates pro-inflammatory cytokines

Safety Profile

TG003 is classified as an irritant with specific handling precautions due to its potential toxicity. Risk codes indicate it can irritate eyes, skin, and respiratory systems . Proper protective measures are recommended when handling this compound.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen against biological targets (e.g., VEGFR-2) using AutoDock Vina, referencing pharmacophore features from .
  • MD simulations : Assess stability in solvent or protein-binding pockets over nanosecond timescales .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic

  • FT-IR : Confirm thione (C=S, ~1200 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • 1H/13C NMR : Assign protons (e.g., ethyl CH₃ at δ 1.3–1.5 ppm) and carbons (e.g., benzothiazole C2 at δ 160–170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 306.0842) .

How can reaction conditions be optimized for higher yield?

Q. Advanced

  • Solvent screening : Test polar aprotic solvents (DCE, DMF) to stabilize transition states .
  • Catalyst variation : Compare piperidine, DBU, or ionic liquids for condensation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes .

What assays evaluate biological activity against cancer targets?

Q. Advanced

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition : Test against kinases (CDK1, VEGFR-2) via fluorescence-based assays .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescence .

What purification challenges arise, and how are they addressed?

Q. Basic

  • Challenge : Low solubility in common solvents.
  • Solution : Use gradient chromatography (silica gel, DCM/MeOH) or recrystallization in ethanol/water .

How are crystallization conditions optimized for X-ray analysis?

Q. Advanced

  • Solvent selection : Test slow-evaporation mixtures (e.g., chloroform/hexane) .
  • Temperature control : Use a cryostat for controlled cooling to avoid amorphous precipitates .
  • Software tools : Refine structures with SHELXL and visualize with ORTEP .

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